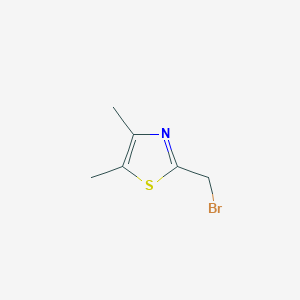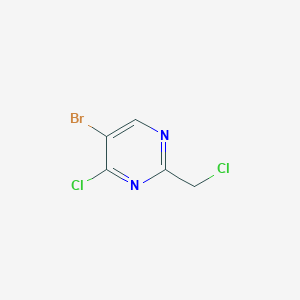
5-Bromo-4-chloro-2-(chloromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-2-(chloromethyl)pyrimidine: is a heterocyclic organic compound that contains both bromine and chlorine atoms attached to a pyrimidine ring Pyrimidines are aromatic heterocyclic compounds with nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-(chloromethyl)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the bromination and chlorination of 2-chloromethyl-pyrimidine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-4-chloro-2-(chloromethyl)pyrimidine can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the pyrimidine ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 5-Bromo-4-chloro-2-(chloromethyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the interactions of halogenated pyrimidines with biological macromolecules, such as DNA and proteins.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its halogenated structure can enhance the biological activity and stability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-(chloromethyl)pyrimidine involves its interaction with molecular targets through its halogen atoms. The bromine and chlorine atoms can form halogen bonds with electron-rich sites on target molecules, influencing their chemical and biological properties. The pyrimidine ring can also participate in π-π stacking interactions with aromatic residues in proteins or nucleic acids.
Comparison with Similar Compounds
- 5-Bromo-2-chloro-4-methylpyrimidine
- 5-Bromo-2-chloro-4-(dimethylamino)pyrimidine
- 5-Bromo-2-chloro-4-(methoxycarbonyl)pyrimidine
Uniqueness: 5-Bromo-4-chloro-2-(chloromethyl)pyrimidine is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, which can significantly influence its reactivity and interactions with other molecules. The chloromethyl group at position 2 provides additional sites for chemical modification, making it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
5-bromo-4-chloro-2-(chloromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2N2/c6-3-2-9-4(1-7)10-5(3)8/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBLBEOTQQUOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)CCl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941358.png)
![2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941363.png)
![2-[2-(4-Bromo-3-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941371.png)
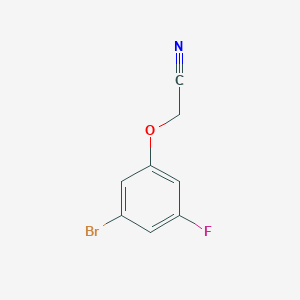
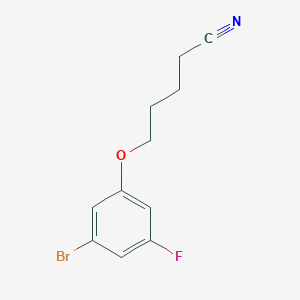
![2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941394.png)
![2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941404.png)
![2-[2-(2,5-Dichloro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941411.png)
![2-[2-(2,6-Dichloro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941413.png)
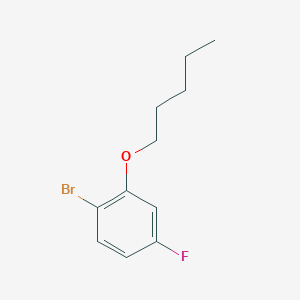
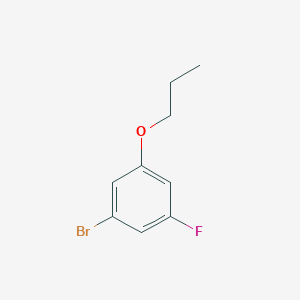

![Benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-](/img/structure/B7941447.png)
